An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylpyrimidine-2-thiol (C5H6N2S), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental structure in various bioactive molecules, including nucleobases, and the thiol group at the 2-position offers a reactive handle for further chemical modifications.[1] This document details established synthetic routes, experimental protocols, and characterization data to facilitate its application in research and development.
Physicochemical Properties
5-Methylpyrimidine-2-thiol is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C5H6N2S | [1] |
| Molecular Weight | 126.18 g/mol | [1] |
| CAS Number | 42783-64-2 | [1] |
| InChI Key | UDXSIDQGDWMVDD-UHFFFAOYSA-N | [1] |
Note: This data is aggregated from various sources and should be confirmed with a supplier.
Synthesis of 5-Methylpyrimidine-2-thiol
The primary and most established method for synthesizing pyrimidine-2-thiols is through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with thiourea.[2][3][4] This approach is a variation of the classical Pinner synthesis.[2]
The synthesis involves the reaction of a β-keto ester or a related compound with thiourea in the presence of a base, followed by acidification. A plausible reaction mechanism involves the initial condensation of thiourea with the β-ketoester, followed by cyclization and dehydration to form the pyrimidine ring.[5]
Caption: General synthesis pathway for 5-Methylpyrimidine-2-thiol.
This protocol describes a common laboratory-scale synthesis of 5-Methylpyrimidine-2-thiol.
Materials:
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Ethyl 2-methylacetoacetate
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Thiourea
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Sodium ethoxide (NaOEt) or Sodium metal in absolute ethanol
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Ethanol
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Hydrochloric acid (HCl)
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Water
Procedure:
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Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
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Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved.
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Addition of β-Keto Ester: Slowly add an equimolar amount of ethyl 2-methylacetoacetate to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours) to ensure the completion of the cyclocondensation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product may precipitate.
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Acidification: Slowly add hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic. This will precipitate the 5-Methylpyrimidine-2-thiol.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
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Drying: Dry the purified product under vacuum to obtain 5-Methylpyrimidine-2-thiol as a solid.
Tautomerism
It is crucial for researchers to recognize that 5-Methylpyrimidine-2-thiol exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is present in both solution and the solid state. The thione form is characterized by a C=S double bond and an N-H group within the pyrimidine ring, while the thiol form has a C-SH group.[1] This tautomerism significantly influences its coordination chemistry and reactivity.[1]
Caption: Tautomeric equilibrium of 5-Methylpyrimidine-2-thiol.
Characterization Data
The structural elucidation and confirmation of 5-Methylpyrimidine-2-thiol are performed using various spectroscopic techniques.
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine ring protons, and the N-H or S-H proton (depending on the tautomeric form and solvent). The chemical shifts will vary based on the solvent used. For a related compound, 5-methyl-1H-benzo[d]imidazole-2-thiol, the S-H proton appears at 2.567 ppm and the N-H proton at 3.124 ppm.[6] |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrimidine ring, including the C=S carbon in the thione form. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (in the thione form, typically around 3100-3300 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching, and the C=S (thione) stretching band. The C-S stretching vibrations are typically observed in the range of 650-700 cm⁻¹.[1] For a similar compound, 5-nitropyridine-2-thiol, aromatic amine stretching vibrations were observed at 1589, 1495, 1443, and 1267 cm⁻¹.[7][8] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.18 g/mol ).[1] Electron Impact (EI-MS) is suitable for analyzing the ligand itself and will produce a characteristic fragmentation pattern.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of the purified 5-Methylpyrimidine-2-thiol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration values to confirm the structure.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid compound, typically as a KBr pellet or a nujol mull.
-
Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent using an appropriate cell.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.
Applications in Research and Development
5-Methylpyrimidine-2-thiol serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.[1] Its derivatives have been investigated for a range of therapeutic applications:
-
Anticancer Research: Pyrimidine-2-thiol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Antimicrobial Research: These compounds have shown potent activity as inhibitors of dihydrofolate reductase (DHFR) and are effective against both Gram-positive and Gram-negative bacteria.[1]
-
Enzyme Inhibition: The scaffold is explored for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.[1]
The reactive thiol group allows for modifications such as S-alkylation, enabling the creation of diverse chemical libraries for drug discovery programs.[1]
Caption: Applications of 5-Methylpyrimidine-2-thiol in drug development.
References
- 1. 5-Methylpyrimidine-2-thiol|CAS 42783-64-2|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
